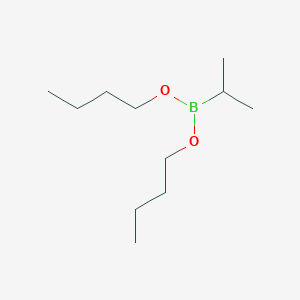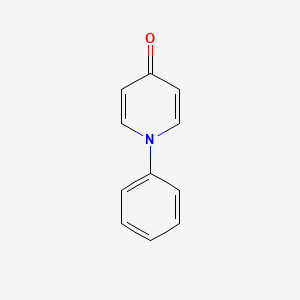![molecular formula C17H20ClNO B14671379 Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- CAS No. 51448-91-0](/img/structure/B14671379.png)
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- is an organic compound with a complex structure It is characterized by the presence of a benzenemethanol core substituted with a chlorine atom at the 4-position and a phenyl(propylamino)methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- typically involves multi-step organic reactions. One common method includes the alkylation of 4-chlorobenzyl alcohol with a suitable phenyl(propylamino)methyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenyl(propylamino)methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of dechlorinated derivatives or modified phenyl(propylamino)methyl groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol, 4-chloro-α-methyl-: Similar structure but with a methyl group instead of the phenyl(propylamino)methyl group.
Benzenemethanol, 4-chloro-α-phenyl-: Similar structure but with a phenyl group instead of the phenyl(propylamino)methyl group.
Benzenemethanol, 4-methyl-: Similar structure but with a methyl group instead of the chlorine and phenyl(propylamino)methyl groups.
Uniqueness
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- is unique due to the presence of both the chlorine atom and the phenyl(propylamino)methyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
51448-91-0 |
|---|---|
Molekularformel |
C17H20ClNO |
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
[4-chloro-2-[phenyl(propylamino)methyl]phenyl]methanol |
InChI |
InChI=1S/C17H20ClNO/c1-2-10-19-17(13-6-4-3-5-7-13)16-11-15(18)9-8-14(16)12-20/h3-9,11,17,19-20H,2,10,12H2,1H3 |
InChI-Schlüssel |
IGECYPPSGBTOKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


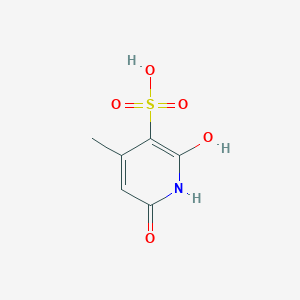


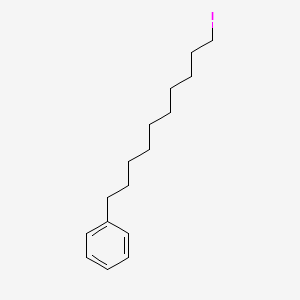

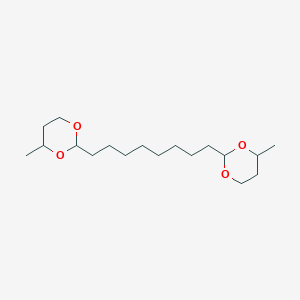
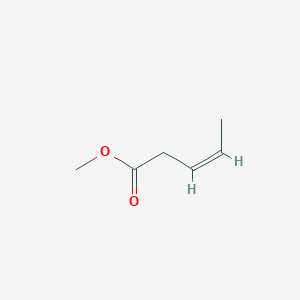
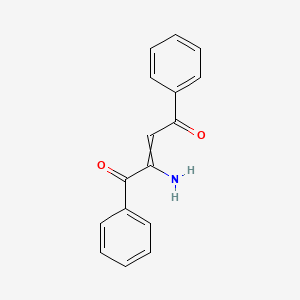
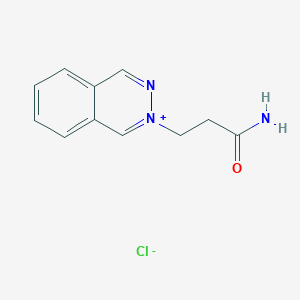
![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)
![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
